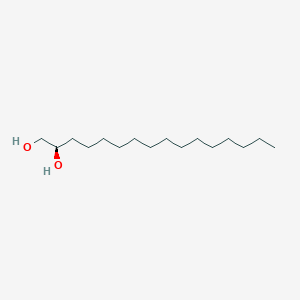

(R)-1,2-Hexadecanediol

Übersicht

Beschreibung

®-1,2-Hexadecanediol is a chiral diol with the molecular formula C16H34O2. It is a long-chain aliphatic alcohol with two hydroxyl groups located at the first and second carbon atoms. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: ®-1,2-Hexadecanediol can be synthesized through several methods. One common approach involves the reduction of hexadecanedioic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as solvents under controlled temperature conditions.

Industrial Production Methods: In industrial settings, ®-1,2-Hexadecanediol is often produced via catalytic hydrogenation of hexadecanedioic acid. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The resulting product is then purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: ®-1,2-Hexadecanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form hexadecanedioic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to hexadecanol using reducing agents such as LiAlH4 or NaBH4.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous or alkaline medium.

Reduction: LiAlH4 in anhydrous ether or THF.

Substitution: Thionyl chloride (SOCl2) or tosyl chloride (TsCl) in the presence of a base like pyridine.

Major Products:

Oxidation: Hexadecanedioic acid.

Reduction: Hexadecanol.

Substitution: Halogenated or sulfonated derivatives of ®-1,2-Hexadecanediol.

Wissenschaftliche Forschungsanwendungen

®-1,2-Hexadecanediol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.

Biology: The compound is employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.

Medicine: It is used in the formulation of topical creams and ointments due to its moisturizing properties.

Industry: ®-1,2-Hexadecanediol is utilized in the production of surfactants, emulsifiers, and lubricants.

Wirkmechanismus

The mechanism of action of ®-1,2-Hexadecanediol primarily involves its interaction with lipid membranes. The hydroxyl groups facilitate hydrogen bonding with lipid molecules, enhancing the compound’s ability to integrate into lipid bilayers. This property is particularly useful in drug delivery systems, where ®-1,2-Hexadecanediol helps in the encapsulation and controlled release of active pharmaceutical ingredients.

Vergleich Mit ähnlichen Verbindungen

1,2-Octadecanediol: Similar in structure but with an additional two carbon atoms, making it slightly more hydrophobic.

1,2-Dodecanediol: Shorter chain length, resulting in different physical properties and solubility.

1,2-Decanediol: Even shorter chain length, often used in different applications due to its distinct properties.

Uniqueness: ®-1,2-Hexadecanediol stands out due to its optimal chain length, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in applications requiring both solubility in water and integration into lipid membranes.

Biologische Aktivität

(R)-1,2-Hexadecanediol, a long-chain diol with the chemical formula , has garnered attention for its potential biological activities. This compound is a glycol derived from hexadecane, featuring hydroxyl groups at the first and second positions. Its unique structure allows it to participate in various biochemical processes, making it a subject of interest in both pharmaceutical and cosmetic applications.

This compound is characterized by:

- Molecular Weight : 258.45 g/mol

- Structure : It contains two hydroxyl groups which contribute to its solubility and reactivity.

- CAS Number : 98037

The presence of hydroxyl groups enables the compound to interact with biological membranes and proteins, influencing its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various pathogens, including:

- Bacteria : Effective against Staphylococcus aureus and Pseudomonas aeruginosa.

- Fungi : Inhibitory effects observed against Candida species.

The mechanism of action is believed to involve disruption of microbial cell membranes, leading to increased permeability and ultimately cell lysis.

Cytotoxicity and Cell Proliferation

In vitro studies have demonstrated that this compound can influence cell proliferation:

- Cytotoxic Effects : Concentrations above 100 µM have shown cytotoxic effects on human cell lines.

- Cell Growth Inhibition : Lower concentrations (10-50 µM) may inhibit the growth of certain cancer cell lines without causing significant toxicity to normal cells.

Study 1: Antimicrobial Efficacy

A study published in Journal of Applied Microbiology explored the antimicrobial efficacy of this compound. The compound was tested against a range of bacteria using disk diffusion methods. Results indicated that it produced significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial properties.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, this compound was evaluated for its effects on human cancer cell lines. The results indicated variable sensitivity among different cell types:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 45 |

| MCF-7 (breast cancer) | 60 |

| A549 (lung cancer) | 50 |

This data suggests that while the compound has potential as an anticancer agent, its efficacy may vary depending on the specific type of cancer.

The biological activity of this compound is attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways crucial for bacterial survival and proliferation.

Eigenschaften

IUPAC Name |

(2R)-hexadecane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h16-18H,2-15H2,1H3/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOOAFQCTJZDRC-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H](CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313542 | |

| Record name | (2R)-1,2-Hexadecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61490-71-9 | |

| Record name | (2R)-1,2-Hexadecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61490-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-1,2-Hexadecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.